1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol
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Overview
Description
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethane-1,2-diol moiety attached to the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5,6-dichloropyridine with ethylene glycol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dichloropyridin-3-yl)ethan-1-one: This compound has a similar pyridine ring structure but differs in the position of chlorine atoms and the presence of a ketone group instead of an ethane-1,2-diol moiety.
1-(5,6-Dichloropyridin-3-yl)ethanone: Similar to the target compound but contains a ketone group instead of an ethane-1,2-diol group.
Uniqueness
1-(5,6-Dichloropyridin-3-yl)ethane-1,2-diol is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethane-1,2-diol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H7Cl2NO2 |
---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H7Cl2NO2/c8-5-1-4(6(12)3-11)2-10-7(5)9/h1-2,6,11-12H,3H2 |
InChI Key |
NGIAOOMOOSRHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(CO)O |
Origin of Product |
United States |
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